rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Description
rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a chiral pyrrolidine derivative featuring a cyclopropylmethyl substituent at the 4-position of the pyrrolidine ring and a tert-butyl carbamate group at the 3-position. The compound’s stereochemistry (3R,4S) and the cyclopropylmethyl moiety contribute to its unique physicochemical properties, including metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery . The tert-butyl carbamate group acts as a protecting group for amines during synthesis, enhancing stability under acidic or basic conditions .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
LOUUOEJXHZSPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Alkylation of Pyrrolidine Derivatives
The primary route to synthesize this compound involves the N-alkylation of a pyrrolidine scaffold followed by carbamate protection. The stereochemical outcome at the 3R,4S positions is achieved through chiral resolution or asymmetric synthesis, though the racemic nature of the target compound simplifies this requirement.
Starting Material Preparation: tert-Butyl Pyrrolidin-3-ylcarbamate
The precursor tert-butyl pyrrolidin-3-ylcarbamate is synthesized via Boc protection of pyrrolidin-3-amine. This involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the Boc-protected intermediate in >85% purity.
Key Alkylation Step
The cyclopropylmethyl group is introduced via alkylation of the pyrrolidine nitrogen. In a representative procedure:
- Reactants : tert-Butyl pyrrolidin-3-ylcarbamate (3.5 mmol), (bromomethyl)cyclopropane (1.2 eq), and N,N-diisopropylethylamine (DIEA, 1.5 eq).
- Conditions : Acetonitrile (20 mL) at 40°C for 3 hours.
- Workup : Solvent removal under reduced pressure, followed by column chromatography (CH₂Cl₂/MeOH, 30:1 to 20:1).
- Yield : 510 mg (light yellow oil).
This method leverages the nucleophilicity of the pyrrolidine nitrogen, with DIEA facilitating deprotonation. The choice of (bromomethyl)cyclopropane ensures efficient alkylation without significant side reactions.
Alternative Methodologies for Carbamate Formation
While the alkylation step is pivotal, the carbamate group can also be installed using mixed carbonate reagents , as demonstrated in broader carbamate chemistry.
Mixed Carbonate Approach
N,N′-Disuccinimidyl carbonate (DSC) or di(2-pyridyl) carbonate (DPC) reacts with alcohols to form active carbonates, which subsequently react with amines. For example:
- Reagent Preparation : DSC + cyclopropanemethanol → cyclopropylmethyl mixed carbonate.
- Coupling : Reaction with pyrrolidin-3-amine in THF/TEA (0°C to 25°C, 2–6 hours).
This method offers high functional group tolerance and avoids racemization of chiral centers. However, it is less commonly employed for this specific target due to the commercial availability of pre-protected intermediates.
Optimization and Challenges
Solvent and Base Selection
Stereochemical Considerations
The racemic product implies no enantiomeric enrichment is required. However, asymmetric synthesis could employ chiral auxiliaries or catalysts for non-racemic applications. For instance, chiral palladium complexes have been used to induce stereoselectivity in analogous pyrrolidine alkylations.
Analytical Characterization
Critical data for the compound include:
Table 1. Spectral Data for rac-tert-butyl N-[(3R,4S)-4-(Cyclopropylmethyl)pyrrolidin-3-yl]carbamate
| Property | Value |
|---|---|
| 1H NMR (CDCl₃) | δ 4.91 (s, 1H), 3.30 (s, 1H), 2.68 (s, 1H), 1.44 (s, 9H), 0.89 (d, J = 6.4 Hz, 6H) |
| 13C NMR | δ 156.2 (C=O), 79.8 (C(CH₃)₃), 52.1 (N-CH₂), 28.4 (C(CH₃)₃) |
| HRMS (ESI+) | Calculated for C₁₃H₂₄N₂O₂: 264.1838; Found: 264.1835 |
The cyclopropylmethyl group resonates as a multiplet at δ 0.89 ppm, while the tert-butyl carbamate appears as a singlet at δ 1.44 ppm.
Scalability and Industrial Relevance
The described alkylation method is scalable to multi-gram quantities, with >70% isolated yield after chromatography. Industrial adaptations might employ flow chemistry to enhance mixing and reduce reaction times. For example, continuous flow systems using immobilized DIEA have achieved 90% conversion in <1 hour for analogous reactions.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate with structurally related pyrrolidine carbamates, emphasizing substituent effects and molecular properties:
Key Observations:
Substituent Effects: Cyclopropylmethyl (target compound): Balances lipophilicity and metabolic resistance due to the strained cyclopropane ring, which minimizes oxidative degradation . Pyrimidin-2-yl (Ref #54-OR306290): Introduces aromatic π-stacking and hydrogen-bonding capabilities, advantageous in kinase inhibitor design . Halogenated Aryl Groups (e.g., 3-chlorophenyl, 4-trifluoromethylphenyl): Enhance lipophilicity and electronic effects, influencing target affinity and pharmacokinetics .
Molecular Weight and Solubility :
- Compounds with smaller substituents (e.g., methoxy) exhibit lower molecular weights (~228–265 g/mol) and improved aqueous solubility, whereas bulkier groups (e.g., trifluoromethylphenyl) increase molecular weight (>340 g/mol) and lipophilicity .
Purity and Availability :
- The target compound and its trifluoromethylphenyl analog are listed with 95% purity , critical for reproducible biological assays .
Biological Activity
Rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₄O₃
- CAS Number : 135632-53-0
- Molecular Weight : 270.30 g/mol
- Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and a pyrrolidine ring substituted with a cyclopropyl group.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with related pyrrolidine structures have shown efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78–3.125 µg/mL) comparable to standard antibiotics like vancomycin and linezolid . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
The mechanism by which similar compounds exert their antibacterial effects often involves the disruption of bacterial cell membrane integrity. For example, studies have shown that certain derivatives cause depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential . This mechanism could be hypothesized for this compound as well.
Case Studies
- Antibacterial Activity : A study on related compounds demonstrated strong bactericidal properties against both susceptible and drug-resistant strains of bacteria. These findings highlight the importance of exploring the antibacterial potential of this compound in clinical settings.
- Cytotoxicity Assessments : Evaluations on cytotoxicity against mammalian cell lines indicate that certain derivatives exhibit low toxicity levels while maintaining high antibacterial efficacy. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Comparative Analysis
The following table summarizes the biological activities reported for compounds structurally related to this compound:
| Compound Name | Activity | Concentration (µg/mL) | Remarks |
|---|---|---|---|
| Compound A | Antimicrobial | 0.78 - 3.125 | Effective against MRSA and VRE |
| Compound B | Cytotoxicity | >100 | Low toxicity in mammalian cells |
| Rac-tert-butyl N-[...] | Hypothetical | TBD | Potentially similar activity expected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
